Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is a compound characterized by its unique structure, which combines an ethyl ester group with a thiazole moiety. Its molecular formula is and it has a molecular weight of approximately 264.30 g/mol. The compound features a benzoate structure with an ethoxy group and an amino-thiazole substituent, which contributes to its biological activity and potential applications in pharmaceuticals and agrochemicals .
The chemical reactivity of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can be attributed to the presence of functional groups such as the amino group and the ethoxy ester. Key reactions include:
Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate exhibits notable biological activities, particularly in antimicrobial and antifungal domains. The thiazole ring is known for its role in enhancing the bioactivity of compounds, making this derivative potentially effective against various pathogens. Studies have indicated that compounds with similar structures often show promise as therapeutic agents, particularly in treating infections caused by resistant strains of bacteria and fungi .
The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate typically involves several steps:
Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate has potential applications across various fields:
Interaction studies involving Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary research suggests that this compound may interact with specific proteins involved in microbial resistance mechanisms, enhancing its efficacy as an antimicrobial agent. Further studies are needed to elucidate these interactions fully and determine structure-activity relationships that could inform drug design .
Several compounds share structural similarities with Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate, including:
The uniqueness of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate lies in its specific combination of an ethoxy group and a thiazole ring, which enhances its solubility and bioavailability compared to other similar compounds. This structural combination may contribute to improved efficacy against resistant microbial strains, making it a candidate for further development in pharmaceutical applications .
The thiazole core of ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is typically synthesized via cyclocondensation between thiourea derivatives and α-keto esters or carbonyl intermediates. A proven method involves reacting N-substituted thioureas with ketones in the presence of HBr and dimethyl sulfoxide (DMSO), which facilitates sulfur activation through oxygen transfer [1]. For example, acetone enolizes under acidic conditions to form an α,β-unsaturated carbonyl intermediate, which reacts with thiourea’s thioamide group to yield 2-aminothiazole derivatives [1]. This approach avoids hazardous α-haloketones, offering a safer route with yields exceeding 80% in polar aprotic solvents like DMSO [1]. Alternative methods employ 1-alkynyl(phenyl)-λ³-iodanes and thioureas, where iodanes act as electrophilic alkyne precursors, enabling cyclization to thiazoles under mild conditions [5].
Ethoxylation of the benzoate precursor is critical for introducing the 2-ethoxy group. Mercarbide catalysts, such as calcined barium oxide, enhance ethylene oxide insertion into alcohols via a three-molecular mechanism [2]. For instance, methanol ethoxylates form rapidly due to low steric hindrance, but ethanol derivatives require longer reaction times [2]. Fischer esterification is then employed to convert 5-(2-aminothiazol-4-yl)-2-ethoxybenzoic acid to its ethyl ester. Using concentrated sulfuric acid as a catalyst, refluxing ethanol with the acid achieves esterification yields of ~70% [3]. Optimizing the molar ratio of ethanol to acid (3:1) minimizes residual starting material [3].
Solvent polarity significantly impacts cyclocondensation efficiency. Polar aprotic solvents like DMSO improve thiourea activation and intermediate stabilization, yielding 85–90% thiazole products [1]. In contrast, nonpolar solvents (e.g., benzene) reduce yields to <50% due to poor solubility of ionic intermediates [2]. A comparative study revealed the following trends:
| Solvent | Dielectric Constant | Thiazole Yield (%) |
|---|---|---|
| DMSO | 46.7 | 89 |
| Acetone | 20.7 | 78 |
| Benzene | 2.3 | 42 |
Higher dielectric constants correlate with improved charge separation and transition-state stabilization [1] [2].
Acid-DMSO systems (e.g., HBr/DMSO) remain the gold standard for thiazole synthesis, achieving turnover frequencies (TOF) of 120 h⁻¹ [1]. Recent advances include Fe(III) and Cu(II) thiazole complexes, which accelerate cyclocondensation via Lewis acid catalysis. For example, Cu(II)-thiazole catalysts reduce reaction times by 40% compared to HBr/DMSO, albeit with higher costs [6].
Ethyl esters exhibit superior thermal stability and solubility in nonpolar media compared to methyl analogs. Methanol’s higher acidity accelerates esterification (~7.7×10⁻⁴ L²/mol²·s at 100°C) [2], but ethyl derivatives resist hydrolysis longer due to steric shielding of the ester carbonyl. In catalytic ethoxylation, ethyl groups also reduce active-site blocking in heterogeneous catalysts, enabling higher ethylene oxide insertion rates [2] [6].
The nuclear magnetic resonance spectral assignments for Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can be predicted based on comprehensive analysis of structurally related compounds. The molecular formula C₁₄H₁₆N₂O₃S with a molecular weight of 292.36 g/mol provides the foundation for spectroscopic interpretation [1].
In the $$ ^1H $$-Nuclear Magnetic Resonance spectrum, the aromatic protons of the benzoate ring are expected to appear in the characteristic downfield region between 6.5-8.0 ppm [2] [3]. The 2-aminothiazol-4-yl substituent introduces a distinctive thiazole proton signal, typically appearing as a singlet around 7.0-7.3 ppm, as observed in related aminothiazole derivatives [4] [5]. The 2-amino group of the thiazole ring characteristically presents as a broad singlet at approximately 5.05 ppm due to rapid exchange processes [6].
The ethyl ester functionality displays the typical pattern of a quartet for the methylene protons (OCH₂) at 4.24-4.45 ppm and a triplet for the methyl protons at 1.26-1.45 ppm [7] [3]. Similarly, the ethoxy substituent at the 2-position of the benzoate ring exhibits corresponding signals, with the methylene protons appearing as a quartet at 4.0-4.2 ppm and the methyl protons as a triplet at 1.35-1.45 ppm [8] [9].
Table 1: ¹H-Nuclear Magnetic Resonance Spectral Assignments for Related Compounds
| Compound | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl 4-ethoxybenzoate | 7.29-6.57 (aromatic), 4.40 (OCH₂), 1.38 (CH₃) | multiplet, quartet, triplet | 4H, 2H, 3H |
| Ethyl 2-ethoxybenzoate | 7.80-6.96 (aromatic), 4.38 (OCH₂), 1.38 (CH₃) | multiplet, quartet, triplet | 4H, 2H, 3H |
| Ethyl 4-(2-aminothiazol-4-yl)benzoate | 8.0-7.0 (aromatic), 7.31 (thiazole-H) | multiplet, singlet | 4H, 1H |
| Typical aminothiazole NH₂ | 5.05 (broad singlet) | broad singlet | 2H |
| Typical thiazole CH | 7.0-8.0 | singlet or doublet | 1H |
| Typical ethyl ester OCH₂CH₃ | 4.24-4.45 (q), 1.26-1.45 (t) | quartet, triplet | 2H, 3H |
| Typical ethoxy OCH₂CH₃ | 4.0-4.2 (q), 1.35-1.45 (t) | quartet, triplet | 2H, 3H |
The $$ ^{13}C $$-Nuclear Magnetic Resonance spectrum provides crucial structural confirmation through carbon chemical shift analysis. The carbonyl carbon of the ethyl ester functionality typically resonates at 166-167 ppm, consistent with benzoate ester derivatives [10] [11]. The aromatic carbons of the benzoate ring span the region from 120-160 ppm, with specific shifts depending on substitution patterns [2].
The thiazole ring carbons exhibit characteristic chemical shifts, with the carbon-nitrogen double bond (C=N) appearing at 160-170 ppm and the carbon-sulfur bond region at 100-120 ppm [12] [5]. The ethoxy and ethyl ester carbon atoms appear in the aliphatic region, with methylene carbons at 60-65 ppm and methyl carbons at 13-16 ppm [3] [9].
Table 2: ¹³C-Nuclear Magnetic Resonance Spectral Assignments
| Carbon Type | Chemical Shift (ppm) | Reference Compound |
|---|---|---|
| Carbonyl C=O (ester) | 166-167 | Ethyl benzoate derivatives |
| Aromatic C (benzoate) | 120-160 | Ethyl ethoxybenzoates |
| Thiazole C=N | 160-170 | Aminothiazole derivatives |
| Thiazole C-S | 100-120 | Thiazole rings |
| Ethoxy OCH₂ | 63-65 | Ethoxy groups |
| Ethoxy OCH₃ | 14-16 | Ethoxy groups |
| Ester OCH₂ | 60-63 | Ethyl esters |
| Ester OCH₃ | 13-15 | Ethyl esters |
The infrared spectrum of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The primary amine functionality of the 2-aminothiazole moiety displays distinctive stretching vibrations, with asymmetric and symmetric nitrogen-hydrogen stretches appearing at 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, respectively [13] [14].
The ethyl ester carbonyl group produces a strong absorption band at 1720-1750 cm⁻¹, characteristic of aliphatic ester carbonyls [13] [15]. This frequency range is consistent with benzoate ester derivatives and confirms the presence of the ester functionality [16] [17]. The aromatic carbon-carbon stretching vibrations appear as medium intensity bands at 1600-1650 cm⁻¹, typical of substituted benzene rings [18] [15].
The thiazole ring contributes specific vibrational modes, including carbon-nitrogen stretching at 1620-1680 cm⁻¹ and carbon-sulfur stretching in the lower frequency region at 600-800 cm⁻¹ [13] [14]. These absorptions are diagnostic for thiazole-containing compounds and provide structural confirmation.
Carbon-hydrogen stretching vibrations appear in two distinct regions: aromatic carbon-hydrogen stretches at 3020-3100 cm⁻¹ and aliphatic carbon-hydrogen stretches at 2850-3000 cm⁻¹ [18] [14]. The ethoxy and ethyl ester groups contribute carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ region, with ester carbon-oxygen stretches appearing at 1200-1300 cm⁻¹ and ether carbon-oxygen stretches at 1000-1200 cm⁻¹ [13] [15].
Table 3: Infrared Vibrational Modes of Functional Groups
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH₂ asymmetric stretch | 3400-3500 | medium | Primary amine |
| NH₂ symmetric stretch | 3300-3400 | medium | Primary amine |
| C=O ester stretch | 1720-1750 | strong | Ethyl ester carbonyl |
| C=C aromatic stretch | 1600-1650 | medium | Benzene ring |
| C=N thiazole stretch | 1620-1680 | medium | Thiazole ring |
| C-H aromatic stretch | 3020-3100 | medium | Aromatic C-H |
| C-H aliphatic stretch | 2850-3000 | strong | Aliphatic C-H |
| C-O ester stretch | 1200-1300 | strong | Ester C-O |
| C-O ether stretch | 1000-1200 | strong | Ethoxy C-O |
| NH₂ bending | 1600-1650 | medium | Amine deformation |
| C-S stretch | 600-800 | medium | Thiazole C-S |
Single-crystal X-ray diffraction analysis provides definitive structural characterization of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate, revealing the three-dimensional molecular arrangement and precise atomic coordinates. Based on crystallographic studies of structurally related compounds, the title compound is expected to crystallize in a common space group such as monoclinic P2₁/c or triclinic P-1 [19] [11] [20].
Typical crystallographic parameters for ethyl benzoate derivatives indicate unit cell dimensions in the ranges of a = 7.0-12.0 Å, b = 8.0-15.0 Å, and c = 10.0-18.0 Å [19] [11]. The molecular packing is influenced by the presence of multiple hydrogen bonding sites, including the aminothiazole nitrogen atoms and the ester carbonyl oxygen [21] [22].
The thiazole ring adopts a planar conformation with characteristic bond lengths and angles. The carbon-sulfur-carbon bond angle typically measures approximately 88-90°, reflecting the presence of non-delocalized lone pair electrons on sulfur [22] [23]. The carbon-nitrogen double bond length in the thiazole ring measures approximately 1.30-1.31 Å, consistent with partial double bond character [24] [22].
Table 4: Typical Crystallographic Parameters
| Parameter | Ethyl 4-ethoxybenzoate | Typical Benzoate Esters |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic/Triclinic |
| Space Group | P2₁/c | P2₁/c, P-1 |
| Unit Cell a (Å) | 8.5-9.0 | 7.0-12.0 |
| Unit Cell b (Å) | 10.5-11.5 | 8.0-15.0 |
| Unit Cell c (Å) | 11.5-12.5 | 10.0-18.0 |
| Unit Cell β (°) | 95-105 | 90-120 |
| Volume (ų) | 1000-1200 | 800-2500 |
| Z value | 4 | 2-8 |
| Density (g/cm³) | 1.20-1.30 | 1.15-1.45 |
| Temperature (K) | 173-298 | 100-298 |
The molecular conformation is stabilized by intramolecular interactions between the thiazole nitrogen and adjacent substituents. The dihedral angle between the thiazole ring and the benzoate ring provides information about molecular planarity and conjugation effects [25] [22]. Typically, these dihedral angles range from 10-30°, indicating partial conjugation between the aromatic systems.
The solid-state structure of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is characterized by extensive hydrogen-bonding networks that determine the crystal packing arrangement. The 2-aminothiazole moiety serves as both hydrogen bond donor and acceptor, with the amino group providing two hydrogen bond donors and the thiazole nitrogen acting as a hydrogen bond acceptor [26] [27] [28].
Strong intermolecular nitrogen-hydrogen to nitrogen hydrogen bonds form between the amino group and the thiazole nitrogen of neighboring molecules, with typical hydrogen bond distances of 2.8-3.2 Å and bond angles of 160-180° [27] [22]. These interactions often result in the formation of hydrogen-bonded dimers or chains, contributing significantly to crystal stability [26] [29].
The ester carbonyl oxygen participates in hydrogen bonding interactions with amino group hydrogens, forming nitrogen-hydrogen to oxygen bonds with distances of 2.7-3.1 Å [21] [29]. These interactions complement the nitrogen-nitrogen hydrogen bonds and contribute to the overall three-dimensional hydrogen-bonding network.
Weak carbon-hydrogen to oxygen hydrogen bonds involving the aromatic and aliphatic carbon-hydrogen groups provide additional stabilization with distances of 3.2-3.8 Å [21] [29]. Carbon-hydrogen to π interactions between aromatic rings may also contribute to the crystal packing, with typical distances of 3.4-4.0 Å [29].
Table 5: Hydrogen Bonding Parameters in Solid State
| Hydrogen Bond Type | Typical Distance (Å) | Angle (°) | Strength |
|---|---|---|---|
| N-H···N (thiazole) | 2.8-3.2 | 160-180 | Strong |
| N-H···O (carbonyl) | 2.7-3.1 | 150-170 | Strong |
| C-H···O (weak) | 3.2-3.8 | 120-160 | Weak |
| C-H···π (aromatic) | 3.4-4.0 | 120-180 | Weak |
| N-H···Br⁻ (if salt) | 3.2-3.6 | 150-180 | Strong |
| O-H···N (if hydrate) | 2.7-3.0 | 160-180 | Strong |
The cooperative nature of hydrogen bonding in thiazole-containing compounds has been demonstrated through computational studies, showing that multiple hydrogen bonds work synergistically to stabilize the crystal structure [28] [23]. Water molecules, when present in the crystal lattice, can form bridging hydrogen bonds that further enhance the stability of the hydrogen-bonded network [26] [30].